5-(4-bromo-2-fluoro-5-methylphenyl)oxazole structure elucidation
5-(4-bromo-2-fluoro-5-methylphenyl)oxazole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The precise substitution pattern on appended phenyl rings is critical for modulating pharmacological properties, making unambiguous structure determination an essential step in drug discovery and development. This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of a novel substituted phenyl-oxazole, 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole . Moving beyond a simple recitation of techniques, this document details the strategic workflow and logical causality behind the application of modern analytical methods, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. It is designed to serve as a practical reference for scientists tasked with confirming the constitution of complex small molecules.
Introduction and Strategic Overview
The structure elucidation of a novel chemical entity is a systematic process of deduction. Each analytical technique provides a unique piece of the molecular puzzle. Our strategy is to move from the general to the specific: first, confirming the molecular formula and key functional groups, and then meticulously mapping the atomic connectivity.
The proposed structure for our target compound is:
Figure 1. Hypothesized structure of 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole with systematic numbering for spectroscopic assignment.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Molecular Formula and Isotopic Signature
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the definitive first step. It provides the exact mass of the molecule, allowing for the calculation of a unique molecular formula. For this specific topic, its most critical function is to confirm the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This creates a characteristic M+ and M+2 isotopic pattern that is a clear and unambiguous indicator of a monobrominated compound.
Predicted High-Resolution MS (ESI-TOF) Data:
| Ion | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [M+H]⁺ | 255.9771 | 255.9775 | C₁₀H₈⁷⁹BrFNO⁺ |
| [M+2+H]⁺| 257.9751 | 257.9756 | C₁₀H₈⁸¹BrFNO⁺ |
Trustworthiness: The observation of two peaks of nearly equal intensity separated by ~2 m/z units is strong evidence for the presence of a single bromine atom. The high-resolution data, matching the calculated mass to within 5 ppm, confirms the elemental composition C₁₀H₇BrFNO, validating the proposed molecular formula.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) analyzer.
-
Ionization Mode: Operate in positive ion mode to generate [M+H]⁺ ions.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Analysis: Analyze the resulting spectrum for the molecular ion cluster. Use the instrument software to calculate the elemental composition from the measured exact mass of the monoisotopic peak.
Infrared Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the types of chemical bonds, and thus the functional groups, present in a molecule. For our target, we expect to see characteristic absorptions for the aromatic C-H and C=C bonds of both the phenyl and oxazole rings, the C-F bond, and the C-O and C=N bonds of the oxazole heterocycle.[3][4]
Predicted IR Absorption Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2925 | Weak | Methyl (CH₃) C-H Stretch |
| ~1620, 1580, 1470 | Medium-Strong | Aromatic & Oxazole C=C/C=N Ring Stretching |
| ~1350 | Strong | C-F Stretch |
| ~1100, 1050 | Strong | Oxazole Ring C-O-C Stretch |
Trustworthiness: The presence of these key bands provides corroborating evidence for the major structural components hypothesized. The absence of strong bands for other functional groups (e.g., a broad O-H stretch >3200 cm⁻¹ or a strong C=O stretch ~1700 cm⁻¹) rules out alternative isomeric structures like phenols or ketones.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
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Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
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Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Analysis: Process the spectrum to identify the wavenumbers of key absorption bands.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: Nuclear Magnetic Resonance is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.[5][6] A combination of 1D and 2D experiments is required to assemble the full molecular structure piece by piece.[7][8]
¹H NMR Analysis
This experiment identifies all unique proton environments in the molecule. Chemical shifts are influenced by electron-donating and withdrawing groups, while splitting patterns (multiplicity) reveal the number of neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton (Fig. 1) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-2' | ~8.15 | s | - | 1H | Oxazole proton, deshielded by N and O. |
| H-4' | ~7.40 | s | - | 1H | Oxazole proton. |
| H-3 | ~7.65 | d | J(H-F) ≈ 7.5 | 1H | Aromatic H, ortho to Br, coupled to F. |
| H-6 | ~7.20 | d | J(H-F) ≈ 10.5 | 1H | Aromatic H, ortho to F, coupled to F. |
| CH₃ (C-5) | ~2.40 | s | - | 3H | Methyl group on an aromatic ring. |
¹³C NMR & DEPT-135 Analysis
This experiment identifies all unique carbon environments. DEPT-135 is crucial for distinguishing between CH/CH₃ carbons (positive phase) and CH₂ carbons (negative phase); quaternary carbons are absent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon (Fig. 1) | Predicted δ (ppm) | DEPT-135 | Rationale |
|---|---|---|---|
| C-2' | ~151.0 | CH (+) | Deshielded by N and O in oxazole. |
| C-5' | ~150.5 | C (absent) | Quaternary C of oxazole attached to phenyl ring. |
| C-4' | ~125.0 | CH (+) | Oxazole CH. |
| C-1 | ~122.0 (d, J≈15 Hz) | C (absent) | Quaternary C attached to oxazole, coupled to F. |
| C-2 | ~160.0 (d, J≈250 Hz) | C (absent) | Quaternary C directly bonded to F (large ¹JCF). |
| C-3 | ~135.0 (d, J≈4 Hz) | CH (+) | Aromatic CH. |
| C-4 | ~120.0 (d, J≈20 Hz) | C (absent) | Quaternary C bonded to Br, coupled to F. |
| C-5 | ~140.0 (d, J≈4 Hz) | C (absent) | Quaternary C bonded to methyl, coupled to F. |
| C-6 | ~118.0 (d, J≈25 Hz) | CH (+) | Aromatic CH ortho to F. |
| CH₃ | ~20.5 | CH₃ (+) | Aromatic methyl group. |
2D NMR: Connecting the Pieces
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Expected Result: No cross-peaks are expected. The two aromatic protons (H-3, H-6) are too far apart to show a significant coupling, and the two oxazole protons (H-2', H-4') are on separate carbons. This "negative" result is itself informative, indicating isolated proton spin systems.
HSQC (¹H-¹³C Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (one-bond correlation).[9]
-
Expected Correlations:
-
H-2' (~8.15 ppm) ↔ C-2' (~151.0 ppm)
-
H-4' (~7.40 ppm) ↔ C-4' (~125.0 ppm)
-
H-3 (~7.65 ppm) ↔ C-3 (~135.0 ppm)
-
H-6 (~7.20 ppm) ↔ C-6 (~118.0 ppm)
-
CH₃ (~2.40 ppm) ↔ CH₃ Carbon (~20.5 ppm)
-
-
Trustworthiness: HSQC provides an unambiguous assignment of all protonated carbons, creating solid anchor points for the final structural assembly.
HMBC (¹H-¹³C Multiple Bond Correlation): This is the key experiment for establishing the final structure by revealing long-range (2- and 3-bond) correlations from protons to carbons.[10] It connects the isolated fragments and positions the quaternary carbons.
Caption: Key HMBC correlations confirming connectivity.
-
Critical Correlations for Structure Proof:
-
Oxazole-Phenyl Linkage: A correlation from the oxazole proton H-4' to the quaternary phenyl carbon C-1 is the definitive link between the two rings.
-
Phenyl Ring Substitution:
-
Correlations from the methyl protons (CH₃ ) to C-4 , C-5 , and C-6 place the methyl group at the C-5 position.
-
Correlations from H-3 to C-1 , C-2 , and C-5 fix its position.
-
Correlations from H-6 to C-1 , C-2 , and C-4 confirm its location and the overall 1,2,4,5-substitution pattern on the phenyl ring.
-
-
Intra-Ring Correlations: Correlations within the oxazole ring (e.g., H-2' to C-4' and C-5') and the phenyl ring further solidify the assignments.
-
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shim values for field homogeneity.
-
¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
2D NMR Acquisition: Acquire standard gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC experiments using the manufacturer's recommended pulse programs and parameters. Typical acquisition times might be 10 minutes for COSY/HSQC and 1-2 hours for HMBC, depending on sample concentration.
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Pick peaks and integrate ¹H signals. Analyze cross-peaks in 2D spectra to build the connectivity map.
Conclusion: A Self-Validating Structural Assignment
The structure of 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole is unequivocally confirmed through the strategic application of modern analytical techniques.
-
HRMS established the correct molecular formula (C₁₀H₇BrFNO) and confirmed the presence of a single bromine atom.
-
IR spectroscopy identified the key functional groups: aromatic rings, a C-F bond, and an oxazole heterocycle.
-
¹H and ¹³C NMR provided the precise count and chemical environment of each hydrogen and carbon atom.
-
HSQC linked each proton to its directly attached carbon, creating defined H-C units.
-
HMBC served as the final arbiter, connecting these units across two and three bonds. The critical HMBC correlation from the oxazole proton H-4' to the phenyl carbon C-1, in concert with the correlations from the methyl group and other aromatic protons, locked the entire molecular framework into place, leaving no ambiguity about the substitution pattern or the connectivity between the two rings.
This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for further research and development in the chemical and pharmaceutical sciences.
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